molecular formula C12H15N3O B11887380 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one

Cat. No.: B11887380
M. Wt: 217.27 g/mol
InChI Key: YPLZBCFZIJJPNG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Ethylation: The ethyl group can be introduced through alkylation using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoxaline core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylquinoxalin-2(1H)-one: Similar structure but with a phenyl group instead of an ethyl group.

    3-(Dimethylamino)-1-propylquinoxalin-2(1H)-one: Similar structure but with a propyl group instead of an ethyl group.

    3-(Dimethylamino)-1-methylquinoxalin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence its solubility, reactivity, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-(dimethylamino)-1-ethylquinoxalin-2-one

InChI

InChI=1S/C12H15N3O/c1-4-15-10-8-6-5-7-9(10)13-11(12(15)16)14(2)3/h5-8H,4H2,1-3H3

InChI Key

YPLZBCFZIJJPNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)N(C)C

Origin of Product

United States

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